molecular formula C32H30N2O5 B554768 Z-Gln(Trt)-OH CAS No. 132388-60-4

Z-Gln(Trt)-OH

Cat. No.: B554768
CAS No.: 132388-60-4
M. Wt: 522.6 g/mol
InChI Key: MYOAIKMOWHPBQS-NDEPHWFRSA-N
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Description

Z-Gln(Trt)-OH, also known as N-Carbobenzoxy-L-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a trityl group (Trt) which provides stability and prevents unwanted side reactions.

Mechanism of Action

Target of Action

The primary target of Z-Gln(Trt)-OH is the enzyme microbial transglutaminase (mTG) . This enzyme catalyzes the formation of an isopeptide bond between glutamine and lysine residues . It plays a significant role in various industrial processes to improve the firmness, viscosity, elasticity, and water-holding capacity of products in the food and pharmaceutical industries .

Mode of Action

This compound, also known as Z-Gln-Gly, interacts with its target, mTG, by serving as an acyl donor . The enzyme mTG catalyzes the acyl transfer reaction between the γ-carboxyamide group of peptide-bound glutamine residues (from Z-Gln-Gly) and a variety of primary amines, particularly the ε-amino group of lysine . This interaction results in the formation of stable, insoluble macromolecular complexes .

Biochemical Pathways

The action of this compound affects the transglutaminase-catalyzed cross-linking pathway . The formation of isopeptide bonds results in both intra- and inter-molecular cross-linking of proteins, leading to protein polymerization . This process is crucial in various physiological functions such as blood clotting, wound healing, and epidermal keratinization .

Pharmacokinetics

It’s worth noting that the enzyme mtg, which this compound interacts with, has been shown to have stability in water miscible organic solvents .

Result of Action

The result of this compound’s action is the formation of stable, insoluble macromolecular complexes . These complexes have significant implications in various industries, including food and pharmaceuticals, where they improve the firmness, viscosity, elasticity, and water-holding capacity of products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stability of the enzyme mTG, which this compound interacts with, can be affected by the presence of organic solvents . In one study, mTG retained 61 and 72% activity for wild-type and S2P variant respectively in 70% isopropanol .

Biochemical Analysis

Biochemical Properties

Z-Gln(Trt)-OH is known for its ability to participate in enzyme-mediated reactions. It interacts with microbial transglutaminases (MTGs), enzymes that catalyze the formation of an isopeptide bond between the γ-amide group of glutamines and the ε-amino group of lysine . The interaction between this compound and these enzymes is crucial for the generation of biotherapeutics .

Cellular Effects

The effects of this compound on cells are largely dependent on its interactions with various biomolecules. It influences cell function by participating in biochemical reactions that impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its ability to form isopeptide bonds with the help of MTGs is a key aspect of its molecular mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with transporters or binding proteins . These processes can influence its localization or accumulation .

Subcellular Localization

It is possible that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gln(Trt)-OH typically involves the protection of the amino group of glutamine with a trityl group. This is achieved through a series of chemical reactions:

    Protection of the amino group: The amino group of glutamine is protected by reacting it with trityl chloride in the presence of a base such as pyridine. This forms the trityl-protected glutamine.

    Introduction of the carbobenzoxy group: The trityl-protected glutamine is then reacted with carbobenzoxy chloride (Z-Cl) in the presence of a base to introduce the carbobenzoxy group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Z-Gln(Trt)-OH undergoes various chemical reactions, including:

    Substitution reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

    Coupling reactions: The carbobenzoxy group can be used to couple this compound with other amino acids or peptides, forming peptide bonds.

Common Reagents and Conditions

    Trityl group removal: Trifluoroacetic acid (TFA) is commonly used to remove the trityl group under acidic conditions.

    Peptide coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotected glutamine: Removal of the trityl group yields free glutamine.

    Peptide chains: Coupling reactions result in the formation of longer peptide chains with this compound as one of the building blocks.

Scientific Research Applications

Z-Gln(Trt)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Peptide synthesis: It is a key intermediate in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups.

    Drug development: this compound is used in the development of peptide-based drugs, providing stability and specificity in drug design.

    Bioconjugation: The compound is used to link peptides to other molecules, such as fluorescent dyes or therapeutic agents, for various biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    N-Carbobenzoxy-L-alanine (Z-Ala-OH): Similar to Z-Gln(Trt)-OH, this compound is used in peptide synthesis but with alanine as the amino acid.

    N-Carbobenzoxy-L-lysine (Z-Lys-OH): This compound features lysine and is used for similar purposes in peptide synthesis.

Uniqueness

This compound is unique due to the presence of the trityl group, which provides additional stability and selectivity during chemical reactions. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial.

Properties

IUPAC Name

(2S)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOAIKMOWHPBQS-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00449899
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132388-60-4
Record name N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132388-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Gln(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00449899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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